2,2-Diphenylbutane
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Overview
Description
2,2-Diphenylbutane is an organic compound with the molecular formula C16H18. It is a hydrocarbon that consists of a butane backbone with two phenyl groups attached to the second carbon atom. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diphenylbutane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with butyllithium, followed by the addition of benzene. This reaction typically occurs under anhydrous conditions and requires a controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly employed to facilitate the coupling reactions between benzyl derivatives and butane precursors. These methods are optimized to minimize by-products and maximize the purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the phenyl rings, resulting in the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 2,2-dicyclohexylbutane.
Substitution: Formation of halogenated or nitrated this compound derivatives.
Scientific Research Applications
2,2-Diphenylbutane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and stability.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its use as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2,2-Diphenylbutane exerts its effects is primarily through its interactions with other molecules via its phenyl rings. These interactions can involve π-π stacking, hydrogen bonding, and van der Waals forces. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2,3-diphenylbutane: Similar in structure but with additional methyl groups.
Benzophenone: Contains two phenyl groups attached to a carbonyl group instead of a butane backbone.
Diphenylmethane: Similar structure but with a single methylene group between the phenyl rings.
Uniqueness
2,2-Diphenylbutane is unique due to its specific arrangement of phenyl groups on a butane backbone, which imparts distinct chemical and physical properties. This structural configuration influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
5223-61-0 |
---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
InChI Key |
SGQUHMXHLSTYIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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